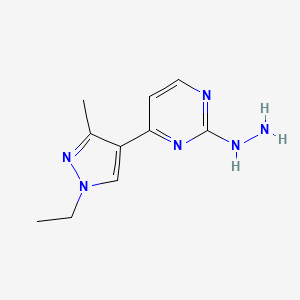

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazinyl group at position 2 and a 1-ethyl-3-methylpyrazole moiety at position 2. Its molecular formula, inferred from structural analogs in the literature (e.g., EN300-01639 standard analysis), is likely C₁₁H₁₆N₆, with a molecular weight of approximately 256.3 g/mol .

Properties

IUPAC Name |

[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-3-16-6-8(7(2)15-16)9-4-5-12-10(13-9)14-11/h4-6H,3,11H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCZJBXZIRZEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves the reaction of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Hydrazinyl vs. Sulfonyl Groups

- Target Compound : The hydrazinyl group enables condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are pivotal in medicinal chemistry for enzyme inhibition .

- Analog : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (C₁₃H₁₆F₂N₄O₂S, MW 330.36 g/mol) replaces the hydrazinyl group with an ethylsulfonyl (-SO₂C₂H₅) group. This substitution introduces strong electron-withdrawing effects, reducing nucleophilicity but enhancing metabolic stability and resistance to oxidation .

(b) Fluorinated Derivatives

- Analog: 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-hydrazinylpyrimidine (CAS 869952-74-9) incorporates a difluoromethyl (-CF₂H) and 4-fluorophenyl group.

Structural Isomerism and Heterocyclic Frameworks

(a) Pyrazolo[3,4-d]pyrimidine Derivatives

- Analog : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (C₁₄H₁₃N₇) shares a hydrazinyl-pyrimidine backbone but replaces the ethyl-methylpyrazole with a p-tolyl-substituted pyrazolo[3,4-d]pyrimidine. The p-tolyl group enhances steric bulk, which may hinder binding to flat enzymatic active sites compared to the smaller ethyl-methylpyrazole in the target compound .

(b) Pyrazolo-Triazolo-Pyrimidine Hybrids

- Analog: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–8 in ) fuse triazole and pyrimidine rings.

Physicochemical Properties

Biological Activity

4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, effects, and potential therapeutic uses.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |

| Molecular Formula | C₁₀H₁₄N₆ |

| Molecular Weight | 218.26 g/mol |

| CAS Number | 1006336-77-1 |

| InChI Key | VJINQPPROOIFAN-UHFFFAOYSA-N |

Research indicates that compounds similar to 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine exhibit inhibitory effects on various biological targets, including enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with molecular chaperones such as heat shock protein 90 (HSP90), which is crucial for the stability of numerous oncogenic proteins .

Antitumor Activity

A study highlighted the antitumor potential of related pyrazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, compounds targeting HSP90 have shown promise in reducing tumor growth in xenograft models without inducing severe side effects like body weight loss .

Case Studies

-

Case Study on HSP90 Inhibition :

- Objective : Evaluate the efficacy of pyrazole derivatives as HSP90 inhibitors.

- Methodology : In vitro assays were conducted on cancer cell lines, measuring cell viability post-treatment with various concentrations of the compound.

- Results : The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity comparable to established HSP90 inhibitors.

-

In Vivo Studies :

- Model : NCI-H1975 xenograft mouse model.

- Findings : Oral administration of the compound resulted in significant tumor reduction without notable toxicity, suggesting a favorable safety profile for further development.

Comparative Analysis with Related Compounds

To further elucidate the biological activity of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine, a comparison with structurally similar compounds was performed:

| Compound Name | Target Protein | IC50 (µM) | In Vivo Efficacy |

|---|---|---|---|

| 4-(1-Ethyl-3-methyl-pyrazol) | HSP90 | 0.5 | Significant tumor reduction |

| 4-(phenylpyrazol) | HSP70 | 2.0 | Moderate efficacy |

| 4-(methyl-pyrazol) | HSP90 | 0.8 | Significant tumor reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.